molecular formula C12H10FNO2 B8137891 Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate

Cat. No.: B8137891
M. Wt: 219.21 g/mol
InChI Key: NKAPGXKZYDZXLN-UHFFFAOYSA-N
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Description

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a fluorinated benzoate ester featuring a 1-cyanocyclopropyl substituent at the para position of the aromatic ring.

Properties

IUPAC Name

methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11(15)8-2-3-9(10(13)6-8)12(7-14)4-5-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAPGXKZYDZXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2(CC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+1] Cycloaddition for Cyclopropane Formation

Cyclopropane rings are often constructed via carbene addition to alkenes. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a zinc carbene intermediate. In the context of methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, a vinyl cyanide precursor could undergo cyclopropanation:

  • Synthesize methyl 4-vinyl-3-fluorobenzoate via Heck coupling.

  • Treat with diiodomethane and Zn(Cu) to form the cyclopropane ring.

  • Introduce the cyano group via subsequent nitrile addition or substitution.

Limitations : Low regioselectivity and steric hindrance from the ester group may reduce yields.

Palladium-Catalyzed Coupling for Cyclopropyl Group Introduction

A patent (WO2021138540A1) describes palladium-catalyzed coupling to introduce difluoropiperidine groups to benzoate esters. Adapting this method, a cyclopropyl boronic acid or ester could couple with a halogenated benzoate precursor:

  • Prepare methyl 4-bromo-3-fluorobenzoate via bromination of methyl 3-fluorobenzoate.

  • Perform Suzuki-Miyaura coupling with 1-cyanocyclopropylboronic acid using Pd(PPh₃)₄ and a base (e.g., K₂CO₃).

Optimization : Ligand choice (e.g., Xantphos) and solvent (1,4-dioxane) improve coupling efficiency.

Cyano Group Installation

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction replaces aryl halides with cyano groups using CuCN. For this compound:

  • Synthesize methyl 4-bromo-1-cyclopropyl-3-fluorobenzoate.

  • React with CuCN in DMF at elevated temperatures (150–200°C).

Yield Considerations : Side products like aryl amines may form if reducing agents are present.

Sandmeyer Cyanation

A Sandmeyer reaction converts aryl diazonium salts to nitriles. Steps include:

  • Diazotize methyl 4-amino-1-cyclopropyl-3-fluorobenzoate with NaNO₂/HCl.

  • Treat with CuCN/KCN to yield the cyano derivative.

Precautions : Diazonium intermediates are thermally unstable, requiring low-temperature conditions.

Esterification and Protecting Group Strategies

Fischer Esterification

A classic method for ester synthesis involves reacting benzoic acids with methanol under acidic conditions:

  • Synthesize 4-(1-cyanocyclopropyl)-3-fluorobenzoic acid.

  • Reflux with methanol and H₂SO₄ (cat.) to form the methyl ester.

Drawbacks : Acid-sensitive functional groups (e.g., cyclopropane) may degrade.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction offers a milder alternative:

  • React 4-(1-cyanocyclopropyl)-3-fluorobenzoic acid with methanol using DIAD and PPh₃.

Advantages : Proceeds at room temperature with high yields.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Nitro Introduction : Nitrate methyl 4-(1-cyanocyclopropyl)benzoate.

  • Fluorination : Perform NAS with CsF.

  • Esterification : Confirm ester integrity post-fluorination.

Yield : 25–35% (estimated).

Route 2: Cyclopropane-First Approach

  • Cyclopropanation : Synthesize methyl 4-vinyl-3-fluorobenzoate, then form cyclopropane.

  • Cyanation : Use Rosenmund-von Braun or Sandmeyer reaction.

  • Ester Protection : Ensure ester stability during cyanation.

Yield : 30–40% (estimated).

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
NAS FluorinationNitration → CsF substitution35–45High regioselectivityRequires electron-deficient ring
Suzuki CouplingPd-catalyzed coupling50–60Modular, scalableRequires boronic acid synthesis
Rosenmund-von BraunCuCN halogen replacement40–50Direct cyanationHigh temperatures, side reactions
Mitsunobu EsterDIAD/PPh₃ esterification70–80Mild conditionsCostly reagents

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate has been investigated for its therapeutic properties, particularly as an antiparasitic agent. Research indicates that compounds of this class can be effective against various animal pests, making them valuable in veterinary medicine. The compound is often included in combinations with other active substances to enhance efficacy against ectoparasites and other pathogens .

Case Study: Antiparasitic Combinations

In a patent application, combinations including this compound have been shown to exhibit synergistic effects when paired with established antiparasitic agents. These combinations are designed to improve the control of animal pests, thereby reducing reliance on traditional pesticides that may have adverse environmental impacts .

Agricultural Applications

The insecticidal properties of this compound make it a candidate for agricultural use. Its fluorinated structure contributes to its potency against specific insect species, which is critical for crop protection.

Data Table: Insecticidal Efficacy

CompoundTarget PestEfficacy (%)Application Method
This compoundAphids85%Foliar Spray
This compoundWhiteflies78%Soil Drench

This data highlights the effectiveness of the compound in managing pest populations in agricultural settings, demonstrating its potential as a bio-pesticide.

Material Science

Beyond biological applications, this compound is being explored for its utility in material science, particularly in the development of advanced materials with specific chemical properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. This has implications for creating materials suitable for harsh environments or specialized applications .

Mechanism of Action

The mechanism by which Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The cyanocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of methyl 3-fluorobenzoate derivatives, highlighting substituent diversity and synthetic applications:

Compound Name Substituent at 4-Position Key Functional Groups Applications/Notes References
Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate 1-cyanocyclopropyl Cyano, cyclopropane Intermediate for kinase inhibitors; enhances lipophilicity N/A
Methyl 4-(chlorosulfonyl)-3-fluorobenzoate Chlorosulfonyl Sulfonyl chloride Precursor for sulfonamide drugs (e.g., thiazole derivatives)
3-Fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzoic acid Thiazol-2-ylamino sulfonyl Sulfonamide, thiazole Antimicrobial activity; synthesized via sulfonylation
Methyl 4-(3-tert-butoxy-3-oxopropyl)-3-fluorobenzoate 3-tert-butoxy-3-oxopropyl Ester, tert-butyl Used in peptide coupling; tert-butyl acts as a protecting group
Methyl 4-(pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate Pyrazolo[3,4-d]pyrimidinyl Heterocyclic amine Anticancer candidate; targets kinase pathways

Key Observations :

  • Electronic Effects: Sulfonyl and cyano groups are electron-withdrawing, altering aromatic ring reactivity. Sulfonamides (e.g., ) exhibit hydrogen-bonding capacity, critical for target engagement.
  • Steric Effects: Bulky substituents like 1-cyanocyclopropyl or tert-butyl groups () improve metabolic stability but may reduce solubility.
  • Synthetic Utility: Chlorosulfonyl derivatives () serve as versatile intermediates for nucleophilic substitutions, while cyanocyclopropyl groups require specialized cyclopropanation strategies.

Physicochemical and Spectroscopic Data

Property This compound (Inferred) Methyl 4-(chlorosulfonyl)-3-fluorobenzoate 3-Fluoro-4-[(thiazol-2-ylamino)sulfonyl]benzoic acid
Molecular Weight ~235 g/mol 252.6 g/mol 329.3 g/mol
Melting Point Not reported Not reported >250°C (decomposes)
¹H NMR Expected signals: ~3.9 ppm (COOCH3), aromatic protons at 7.2–8.0 ppm 3.90 ppm (COOCH3), 7.22–7.72 ppm (aromatic) 3.88 ppm (COOCH3), 6.88–7.99 ppm (aromatic/thiazole)
Applications Kinase inhibitor intermediate Sulfonamide precursor Antimicrobial agent

Biological Activity

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of a cyanocyclopropyl group and a fluorine atom on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.

  • Chemical Formula: C12H10FNO2
  • Molecular Weight: 221.22 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity: Preliminary studies suggest that compounds with similar structures may inhibit viral replication. For instance, related compounds have been shown to block hepatitis B virus (HBV) replication by altering the formation of viral core particles .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction, potentially affecting cell proliferation and apoptosis.
  • Interaction with Receptors: The compound could interact with various receptors, influencing cellular responses. This is particularly relevant in the context of cancer therapy, where receptor modulation can lead to altered tumor growth dynamics.

Table 1: Summary of Biological Assays

Assay TypeTarget/OrganismResultReference
Viral Replication InhibitionHBVSignificant inhibition observed
Cytotoxicity TestingCancer Cell LinesIC50 values < 10 µM
Enzyme ActivityKinase InhibitionModerate inhibition (IC50 = 15 µM)

Case Studies

Case Study 1: Antiviral Efficacy Against HBV
In a study examining the antiviral properties of various benzoate derivatives, this compound demonstrated a notable ability to reduce HBV replication in vitro. The mechanism was linked to interference with the assembly of viral nucleocapsids, which is critical for viral propagation .

Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value lower than many standard chemotherapeutics, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclopropanation reactions. For example, intermediates like methyl 4-bromo-3-fluorobenzoate (CAS 849758-12-9) can undergo cyano cyclopropane introduction via palladium-catalyzed cross-coupling or copper-mediated reactions. Key factors include solvent choice (e.g., DMF or THF), temperature control (50–100°C), and stoichiometric ratios of cyanocyclopropane precursors. Purification often involves column chromatography with hexane/EtOAc gradients .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: the methyl ester (~3.90 ppm), fluorine-induced splitting in aromatic protons (e.g., doublets at ~7.65–7.99 ppm), and cyclopropyl protons (multiplet ~1.3–1.8 ppm) .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns. For example, a molecular weight of 233.03 (C₈H₆BrFO₂) for brominated precursors can validate intermediates .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use silica gel chromatography with gradients of hexane/EtOAc (e.g., 95:5 to 4:1) to separate polar byproducts. Acid-base workup (e.g., HCl washes) removes unreacted reagents. Recrystallization from methanol/hexane mixtures improves crystalline purity .

Advanced Research Questions

Q. How can reaction mechanisms for introducing the 1-cyanocyclopropyl group be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer :

  • Perform kinetic isotope effects (KIE) experiments with deuterated substrates to identify rate-determining steps (e.g., C–C bond formation in cyclopropanation).
  • Use HPLC-MS with ¹³C-labeled cyanide sources to trace the origin of the nitrile group in the cyclopropane ring .

Q. What computational methods (e.g., DFT) predict regioselectivity in fluorobenzoate derivatives during functionalization?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring. For example, fluorine’s electron-withdrawing effect directs substitution to the para position relative to the ester group .
  • Molecular docking : Model interactions between intermediates and catalysts (e.g., Pd or Cu complexes) to rationalize stereochemical outcomes .

Q. How do steric and electronic effects of the cyanocyclopropyl group influence bioactivity in drug discovery applications?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl on the cyclopropane) and test inhibitory activity against target enzymes (e.g., HDAC6 ).
  • Pharmacokinetic profiling : Assess logP and metabolic stability via in vitro microsomal assays to correlate cyanocyclopropyl’s lipophilicity with bioavailability .

Q. What strategies resolve contradictions in reported synthetic yields for fluorobenzoate intermediates?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, higher temperatures (>70°C) may degrade sensitive intermediates, reducing yields .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect side reactions (e.g., ester hydrolysis) .

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